molecular formula C8H17NO B1265821 1-Isopropylpiperidin-4-ol CAS No. 5570-78-5

1-Isopropylpiperidin-4-ol

Cat. No. B1265821
CAS RN: 5570-78-5
M. Wt: 143.23 g/mol
InChI Key: UZRXHHMTKCJKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07557121B2

Procedure details

A mixture of 4-hydroxypiperidine (10 g, 0.10 mol), acetone (21.8 mL, 0.30 mol), acetic acid (5.7 mL, 0.10 mol) and tetrahydrofuran (150 mL) was stirred in an ice bath for 15 minutes. Sodium triacetoxyborohydride (31.3 g, 0.15mol) was then added portionwise and the mixture was stirred for a further 10 minutes. The reaction mixture was then warmed and stirred at room temperature for 10 minutes and at 40° C. for 2.5 hours. The solvent was evaporated under reduced pressure and the residue was dissolved in water (50 mL). The aqueous solution was basified to pH9 with 0.88 ammonia and the solution was stirred for 30 minutes. The reaction mixture was then extracted with diethyl ether (2×200 mL) and the combined extracts were dried over sodium sulfate and concentrated in vacuo to give a yellow oil. The oil was purified by column chromatography on silica gel, eluting with dichloromethane:methanol:0.88 ammonia, 96:4:1 to 90:10:1, to afford the title product as a yellow oil in quantitative yield, 14.6 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[CH3:8][C:9]([CH3:11])=O.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>O1CCCC1>[NH3:5].[CH:9]([N:5]1[CH2:6][CH2:7][CH:2]([OH:1])[CH2:3][CH2:4]1)([CH3:11])[CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
21.8 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
31.3 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred in an ice bath for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed
STIRRING
Type
STIRRING
Details
stirred at room temperature for 10 minutes and at 40° C. for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (50 mL)
STIRRING
Type
STIRRING
Details
the solution was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with diethyl ether (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N
Name
Type
product
Smiles
C(C)(C)N1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.